molecular formula C45H54N4O10 B12094523 VincristineM1

VincristineM1

Cat. No.: B12094523
M. Wt: 810.9 g/mol
InChI Key: GHCGXAFOOQYBDC-UHFFFAOYSA-N
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Biological Activity

VincristineM1, a derivative of vincristine, is a potent chemotherapeutic agent primarily used in the treatment of various cancers, particularly hematological malignancies. This article explores its biological activity, mechanisms of action, clinical efficacy, and potential side effects based on diverse research sources.

This compound functions primarily as a microtubule-disrupting agent . Its mechanism involves several critical processes:

  • Microtubule Binding : this compound binds to the plus ends of microtubules, preventing tubulin polymerization, which is essential for mitosis and intracellular transport .
  • Inhibition of Mitosis : By disrupting the formation of the mitotic spindle during metaphase, this compound halts cell division, leading to cell cycle arrest. This action is particularly effective in cancer cells that are rapidly dividing .
  • Induction of Cell Death : The compound induces apoptosis through various pathways depending on the cell cycle phase. For instance, it has been shown to cause cell death in G1 phase cells without entering S or G2 phases .

Clinical Efficacy

This compound has demonstrated significant efficacy in treating several cancers:

  • Acute Lymphoblastic Leukemia (ALL) : In clinical studies involving children with advanced cancer, vincristine was administered at doses starting from 3 mg/m². Complete remission was achieved in 9 out of 25 children, with objective tumor responses noted in 17 cases across various tumor types .
  • Combination Therapies : this compound has been used effectively in combination with other agents such as dexamethasone and cytarabine. A study reported a complete response rate of 19% among adults with relapsed/refractory ALL treated with liposomal formulations of vincristine .

Case Study 1: Pediatric Oncology

A cohort study involving 25 children treated with vincristine revealed:

  • Complete Remission : Achieved in 9 cases (6 ALL, 1 Hodgkin's disease).
  • Tumor Response Duration : Ranged from 1 to 5 months.
  • Toxicity : Notable side effects included alopecia (17 cases), leukopenia (12), and gastrointestinal issues (vomiting and constipation) .

Case Study 2: Adult ALL

In a multicenter Phase I study of liposomal vincristine:

  • Participants : 36 adults with relapsed/refractory ALL.
  • Complete Response Rate : 19% overall; higher (29%) for first salvage attempts.
  • Toxicity Profile : Common toxicities included peripheral neuropathy (55%) and constipation (53%) .

Tables Summarizing Findings

Study TypePopulationComplete RemissionNotable Toxicities
Pediatric Study25 Children9 CasesAlopecia, Leukopenia, Vomiting
Adult Phase I Study36 Adults7 CasesPeripheral Neuropathy, Constipation

Research Findings

Recent studies have highlighted the complex biological activities associated with this compound:

  • Lysosomal Changes : Vincristine induces significant lysosomal alterations in cancer cells, enhancing their susceptibility to other cytotoxic agents like siramesine .
  • Neurotoxicity Considerations : Increased dosages have been linked to heightened neurotoxic effects, necessitating careful monitoring during treatment regimens .

Properties

IUPAC Name

methyl 11-acetyloxy-12-ethyl-8-formyl-10-hydroxy-5-methoxy-4-[7-methoxycarbonyl-5-(2-oxobutyl)-2,3,4,5,6,8-hexahydro-1H-azonino[5,4-b]indol-7-yl]-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,13-tetraene-10-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C45H54N4O10/c1-7-28(52)20-27-23-44(40(53)57-5,36-30(14-17-46-24-27)29-12-9-10-13-33(29)47-36)32-21-31-34(22-35(32)56-4)49(25-50)38-43(31)16-19-48-18-11-15-42(8-2,37(43)48)39(59-26(3)51)45(38,55)41(54)58-6/h9-13,15,21-22,25,27,37-39,46-47,55H,7-8,14,16-20,23-24H2,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHCGXAFOOQYBDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)CC1CC(C2=C(CCNC1)C3=CC=CC=C3N2)(C4=C(C=C5C(=C4)C67CCN8C6C(C=CC8)(C(C(C7N5C=O)(C(=O)OC)O)OC(=O)C)CC)OC)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C45H54N4O10
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

810.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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